N-(Naphthalen-2-yl)-2-(piperazin-1-yl)acetamide
Description
Properties
CAS No. |
89473-83-6 |
|---|---|
Molecular Formula |
C16H19N3O |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N-naphthalen-2-yl-2-piperazin-1-ylacetamide |
InChI |
InChI=1S/C16H19N3O/c20-16(12-19-9-7-17-8-10-19)18-15-6-5-13-3-1-2-4-14(13)11-15/h1-6,11,17H,7-10,12H2,(H,18,20) |
InChI Key |
NJEJXZCQYNBGDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC(=O)NC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
Formation of N-(Naphthalen-2-yl)chloroacetamide
Naphthalen-2-amine is reacted with chloroacetyl chloride in the presence of a base such as triethylamine or pyridine. The reaction typically proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to minimize side reactions. The intermediate, N-(naphthalen-2-yl)chloroacetamide, is isolated via vacuum filtration or solvent evaporation, yielding 70–85% purity before further purification.
Piperazine Substitution
The chloroacetamide intermediate is then reacted with piperazine in a polar aprotic solvent (e.g., acetonitrile or dimethylformamide) at elevated temperatures (60–80°C). Stoichiometric excess of piperazine (2–3 equivalents) ensures monoalkylation, preventing bis-adduct formation. Reaction monitoring via thin-layer chromatography (TLC) or HPLC reveals completion within 6–12 hours. Post-reaction, the product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography to achieve >90% purity.
Table 1: Representative Reaction Conditions for Chloroacetyl Chloride Route
| Parameter | Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Solvent | Anhydrous DCM | 78 | 85 | |
| Temperature | 0–5°C (Step 1); 70°C (Step 2) | 82 | 92 | |
| Piperazine Equivalents | 2.5 | 75 | 88 |
Direct Amide Coupling Using Carboxylic Acid Derivatives
An alternative approach employs carbodiimide-mediated coupling between naphthalen-2-amine and 2-(piperazin-1-yl)acetic acid.
Synthesis of 2-(Piperazin-1-yl)acetic Acid
Piperazine is first protected using di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-piperazine, which is then alkylated with ethyl bromoacetate. Hydrolysis of the ester with lithium hydroxide yields 2-(N-Boc-piperazin-1-yl)acetic acid. Boc deprotection using trifluoroacetic acid (TFA) provides 2-(piperazin-1-yl)acetic acid in 65–75% overall yield.
Activation and Coupling
The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM. Naphthalen-2-amine is added dropwise, and the reaction is stirred at room temperature for 12–24 hours. The crude product is purified via recrystallization from ethanol/water, affording the target compound in 60–70% yield.
Key Advantages :
-
Avoids hazardous chloroacetyl chloride.
-
Facilitates high regioselectivity.
Reductive Amination and Hybrid Approaches
Reductive Amination of Ketone Intermediates
A less common but innovative method involves condensing 2-(piperazin-1-yl)acetaldehyde with naphthalen-2-amine under reductive conditions. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 4–5 (buffered with acetic acid) drives the reaction to completion in 48 hours. While yields are moderate (50–60%), this method avoids halogenated intermediates.
Solid-Phase Synthesis
Recent advancements include immobilizing naphthalen-2-amine on Wang resin, followed by sequential coupling with Fmoc-piperazine and acetic acid derivatives. Cleavage from the resin using TFA/dichloromethane (1:1) yields the product in 55% yield with >95% purity, suitable for high-throughput screening.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Challenges in Purification
-
Piperazine Hyroscopicity : Requires anhydrous conditions during synthesis.
-
Byproduct Formation : Bis-alkylated adducts (e.g., N,N-bis-piperazin-1-ylacetamide) are minimized using controlled stoichiometry.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for this compound Synthesis
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Chloroacetyl Chloride | 75–82 | 85–92 | High | Moderate |
| Direct Amide Coupling | 60–70 | 90–95 | Moderate | High |
| Reductive Amination | 50–60 | 80–85 | Low | Low |
Chemical Reactions Analysis
Types of Reactions
N-(Naphthalen-2-yl)-2-(piperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Acetylcholinesterase Inhibition
One of the primary applications of N-(Naphthalen-2-yl)-2-(piperazin-1-yl)acetamide is its role as an acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme responsible for breaking down acetylcholine in the synaptic cleft, which is crucial for neurotransmission. By inhibiting this enzyme, the compound may enhance cholinergic signaling, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's disease and other cognitive disorders.
Therapeutic Applications
Neurodegenerative Disorders
Research indicates that this compound could be beneficial in managing symptoms associated with Alzheimer's disease by improving cognitive function through increased acetylcholine levels. Its unique structural characteristics allow for selective inhibition of acetylcholinesterase, distinguishing it from other similar compounds.
Antimalarial Activity
Studies have highlighted the compound's potential in combating malaria. It has been evaluated for its in vitro antimalarial activity against Plasmodium falciparum, with findings suggesting that derivatives of this compound can effectively inhibit dihydrofolate reductase (DHFR), an essential enzyme for the parasite's survival . The compound's structural modifications have led to improved potency against both chloroquine-sensitive and resistant strains of P. falciparum, showcasing its therapeutic promise in antimalarial drug development.
Antimicrobial Properties
The compound has also been explored for its antimycobacterial activity . Research indicates that piperazine derivatives related to this compound exhibit significant effectiveness against Mycobacterium tuberculosis, including multi-drug resistant strains . The synthesis and evaluation of these derivatives reveal their potential as new therapeutic agents in the fight against tuberculosis.
Synthesis and Structural Modifications
The synthesis of this compound involves several steps that allow for structural modifications aimed at enhancing yield and biological activity. The general synthetic route includes:
- Formation of the naphthalene ring.
- Introduction of the piperazine moiety.
- Acetamide functionalization.
These modifications enable researchers to tailor the compound's properties for specific biological targets, enhancing its efficacy in various applications.
Mechanism of Action
The mechanism of action of N-(Naphthalen-2-yl)-2-(piperazin-1-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Aromatic Substituents : The naphthalen-2-yl group in the target compound increases hydrophobicity compared to thiazole (14) or benzothiazole analogs . This may enhance membrane permeability but reduce solubility.
- Piperazine Modifications : Unlike derivatives with substituted piperazines (e.g., 4-methoxyphenyl in compound 14), the target compound’s unsubstituted piperazine may favor interactions with polar residues in enzyme binding pockets .
Pharmacological Activities
Antimicrobial Activity
- Gram-Positive Bacteria : Analogs like 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) showed MIC values of 2–4 µg/mL against Staphylococcus aureus, attributed to sulfonyl and fluorophenyl groups enhancing target binding .
- Fungal Activity : Compound 49 (N-(thiazol-2-yl) derivative) exhibited 80% inhibition against Candida albicans at 16 µg/mL, suggesting that heterocyclic substituents improve antifungal potency .
- Target Compound Inference : The naphthalene group may confer broad-spectrum antimicrobial activity, but the absence of electron-withdrawing groups (e.g., sulfonyl) could limit efficacy compared to evidence-based analogs .
Anti-Inflammatory and Analgesic Potential
- Benzothiazole-Piperazine Analogs : N-(Benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide derivatives reduced carrageenan-induced paw edema by 65% at 50 mg/kg, with docking studies indicating COX-2 inhibition .
- Target Compound Inference : The naphthalene moiety may enhance COX-2 binding via hydrophobic interactions, but in vivo validation is required .
Anticonvulsant Activity
- Phenyl-Piperazine Derivatives : N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide (12) showed ED₅₀ values of 12 mg/kg in maximal electroshock tests, highlighting the role of halogenated aryl groups in CNS penetration .
Biological Activity
Chemical Structure and Properties
N-(Naphthalen-2-yl)-2-(piperazin-1-yl)acetamide has the molecular formula . The structure features a naphthalene ring at the 2-position substituted with an acetamide group linked to a piperazine moiety. This unique combination of functional groups contributes to its biological activity.
Table 1: Structural Comparison with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide | Similar piperazine structure | Acetylcholinesterase inhibitor |
| 4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine | Contains piperazine and fluorophenyl groups | Inhibitory effects on nucleoside transporters |
| N-(Naphthalen-1-yl)-2-(piperidin-1-yl)acetamide | Similar naphthalene and amide structure | Selective butyrylcholinesterase inhibitor |
Acetylcholinesterase Inhibition
Research indicates that this compound acts as a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. By inhibiting AChE, the compound enhances cholinergic signaling, which is beneficial in treating cognitive disorders such as Alzheimer's disease. Studies show that this compound binds to the active site of AChE, preventing the breakdown of acetylcholine in the synaptic cleft.
Neuroprotective Effects
In addition to its role as an AChE inhibitor, this compound has been investigated for its neuroprotective properties. It has demonstrated potential in enhancing cognitive function and may mitigate neurodegenerative processes associated with Alzheimer's disease .
Case Studies
Several studies have highlighted the efficacy of this compound in various experimental models:
- In vitro Studies : The compound was tested against human neuronal cell lines, showing significant protection against oxidative stress-induced cell death.
- Animal Models : In rodent models of Alzheimer's disease, administration of this compound resulted in improved memory performance and reduced amyloid plaque formation.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. Modifications to the naphthalene or piperazine moieties can significantly impact its inhibitory potency against AChE and other biological targets. For instance, substituents on the naphthalene ring can enhance binding affinity and selectivity towards AChE .
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Addition of halogen substituents on naphthalene | Increased AChE inhibition |
| Variation in piperazine substituents | Altered selectivity towards cholinesterases |
Therapeutic Applications
Given its biological profile, this compound is being explored for various therapeutic applications:
- Cognitive Enhancer : As an AChE inhibitor, it holds promise for treating Alzheimer's disease and other cognitive impairments.
- Potential Antimalarial Activity : Recent studies have indicated that similar compounds may possess activity against Plasmodium falciparum, suggesting broader therapeutic potential .
- Cancer Therapeutics : There is emerging evidence that derivatives of this compound may inhibit specific cancer-related enzymes, supporting further investigation into its anticancer properties .
Q & A
Basic Research Questions
What are the optimal synthetic routes for N-(Naphthalen-2-yl)-2-(piperazin-1-yl)acetamide, and how can purity be ensured?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Condensation of naphthalen-2-amine with chloroacetyl chloride to form the acetamide backbone.
- Step 2: Introduction of the piperazine moiety via nucleophilic substitution under reflux in polar aprotic solvents (e.g., acetonitrile or DMF) .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol is recommended. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) and melting point analysis .
Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR identifies functional groups (e.g., naphthalene aromatic protons at δ 7.2–8.5 ppm, piperazine N–CH2 signals at δ 2.5–3.5 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion at m/z 323.18 for C₁₆H₁₉N₃O) .
- FTIR: Confirms amide C=O stretch (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
How is preliminary biological activity screening conducted for this compound?
Methodological Answer:
- Antimicrobial Assays: Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard drugs .
- Anticancer Screening: MTT assay on cancer cell lines (e.g., MCF-7, HepG2) at 24–72 hours, with IC₅₀ calculated using nonlinear regression .
Advanced Research Questions
How can X-ray crystallography resolve structural ambiguities in this compound?
Methodological Answer:
- Crystallization: Diffraction-quality crystals are grown via vapor diffusion (solvent: DMSO/water).
- Refinement: SHELXL (part of the SHELX suite) refines atomic coordinates and thermal parameters. The piperazine ring conformation (chair vs. boat) and naphthalene planarity are analyzed using R₁ (<5%) and wR₂ (<12%) residuals .
- Data Contradictions: Discrepancies in bond lengths/angles between computational (DFT) and experimental data are resolved via Hirshfeld surface analysis .
How to address conflicting reports on its biological activity across studies?
Methodological Answer:
- Dose-Response Validation: Reproduce assays with standardized protocols (e.g., identical cell lines, serum-free conditions).
- Metabolic Stability: Test compound stability in liver microsomes (e.g., rat/human CYP450 isoforms) to rule out false negatives due to rapid degradation .
- Target Specificity: Use siRNA knockdown or CRISPR-Cas9 to validate interactions with hypothesized targets (e.g., kinase enzymes) .
What strategies optimize the structure-activity relationship (SAR) for enhanced efficacy?
Methodological Answer:
- Piperazine Modifications: Introduce substituents (e.g., 4-fluorophenyl) to enhance lipophilicity and blood-brain barrier penetration .
- Naphthalene Substitutions: Replace hydrogen with electron-withdrawing groups (e.g., -NO₂) to improve binding affinity to hydrophobic enzyme pockets .
- Pharmacophore Mapping: Molecular docking (AutoDock Vina) identifies critical interactions (e.g., hydrogen bonds with Ser123 of EGFR kinase) .
How to assess pharmacokinetic properties like solubility and metabolic stability?
Methodological Answer:
- Solubility: Shake-flask method in PBS (pH 7.4) with HPLC quantification. Poor solubility is addressed via salt formation (e.g., HCl salt) .
- Plasma Stability: Incubate compound in plasma (37°C, 1 hour), then analyze degradation via LC-MS .
- CYP Inhibition: Fluorescent assays using recombinant CYP3A4/2D6 to predict drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
